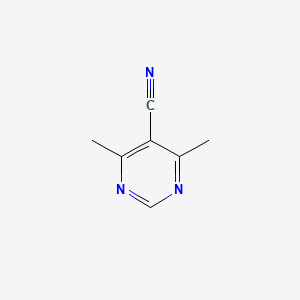
4-(6-Formylpyridin-2-yl)hexanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(6-Formylpyridin-2-yl)hexanenitrile is a chemical compound with the molecular formula C12H14N2O. It is known for its unique structure, which includes a pyridine ring substituted with a formyl group and a hexanenitrile chain.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Formylpyridin-2-yl)hexanenitrile typically involves the reaction of 6-formylpyridine with a suitable hexanenitrile derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification and crystallization to obtain the compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
4-(6-Formylpyridin-2-yl)hexanenitrile undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid under specific conditions.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The pyridine ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols are commonly employed.
Major Products Formed
Oxidation: Formation of 4-(6-carboxypyridin-2-yl)hexanenitrile.
Reduction: Formation of 4-(6-aminopyridin-2-yl)hexane.
Substitution: Various substituted derivatives of the pyridine ring.
Wissenschaftliche Forschungsanwendungen
4-(6-Formylpyridin-2-yl)hexanenitrile has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-(6-Formylpyridin-2-yl)hexanenitrile involves its interaction with specific molecular targets and pathways. The formyl group and nitrile moiety can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in modulation of enzymatic activity, alteration of cellular pathways, and potential therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(6-Formylpyridin-2-yl)benzonitrile: Similar structure but with a benzonitrile group instead of a hexanenitrile chain.
4-(6-Formylpyridin-2-yl)butanenitrile: Similar structure but with a butanenitrile chain instead of a hexanenitrile chain.
Uniqueness
4-(6-Formylpyridin-2-yl)hexanenitrile is unique due to its specific combination of a pyridine ring with a formyl group and a hexanenitrile chain.
Eigenschaften
Molekularformel |
C12H14N2O |
|---|---|
Molekulargewicht |
202.25 g/mol |
IUPAC-Name |
4-(6-formylpyridin-2-yl)hexanenitrile |
InChI |
InChI=1S/C12H14N2O/c1-2-10(5-4-8-13)12-7-3-6-11(9-15)14-12/h3,6-7,9-10H,2,4-5H2,1H3 |
InChI-Schlüssel |
OWBQOKCJYVOSMV-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CCC#N)C1=CC=CC(=N1)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Tri([5,5'-biquinolin]-8-yl)amine](/img/structure/B13101415.png)









